molecular formula C8H7BrN2O B6229011 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one CAS No. 1393551-77-3

2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one

Cat. No. B6229011
CAS RN: 1393551-77-3
M. Wt: 227.1
InChI Key:
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Description

“2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one” is a derivative of 1,6-naphthyridines . Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community due to their wide range of biological applications . They are pharmacologically active, with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . Six isomeric naphthyridines exist currently .


Chemical Reactions Analysis

1,6-Naphthyridines exhibit a variety of reactivity patterns with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Future Directions

The future directions for the study of 1,6-naphthyridines could include further exploration of their synthesis and biological applications, as well as a more detailed investigation of their structure–activity relationships . Additionally, more research could be conducted to fully understand the correlation between the synthesis of these compounds and their biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a naphthyridine ring system, bromination, and reduction of the carbonyl group to form a tetrahydro derivative.", "Starting Materials": ["2-aminobenzamide", "ethyl acetoacetate", "bromine", "sodium borohydride", "acetic acid", "sodium hydroxide", "water"], "Reaction": ["Step 1: Condensation of 2-aminobenzamide with ethyl acetoacetate in the presence of acetic acid and sodium hydroxide to form 2-ethyl-3-(2-aminophenyl)-4,5-dihydro-1H-naphthalen-1-one", "Step 2: Bromination of the intermediate with bromine in acetic acid to form 2-bromo-3-(2-aminophenyl)-4,5-dihydro-1H-naphthalen-1-one", "Step 3: Reduction of the carbonyl group in the intermediate with sodium borohydride in water to form 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one"] }

CAS RN

1393551-77-3

Product Name

2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one

Molecular Formula

C8H7BrN2O

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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